Ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl) phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl) phosphate is a fluorinated compound with a complex structure. It is known for its unique properties, including high thermal stability, chemical resistance, and hydrophobicity. This compound is used in various applications, particularly in coatings, adhesives, and surface treatments.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl) phosphate involves multiple steps. The process typically starts with the preparation of the fluorinated alkyl phosphate, followed by the introduction of the ammonium ion. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. Large-scale reactors and precise control of reaction parameters are essential to achieve high yields and purity. The process may also include purification steps such as distillation or crystallization to remove impurities.

Análisis De Reacciones Químicas

Types of Reactions

Ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl) phosphate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can alter the oxidation state of the phosphorus atom.

Substitution: The fluorinated alkyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different phosphate esters, while substitution reactions can introduce new functional groups into the molecule.

Aplicaciones Científicas De Investigación

Ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl) phosphate has a wide range of scientific research applications:

Chemistry: Used as a surface-modifying agent to enhance the properties of various materials, including polymers and coatings.

Biology: Investigated for its potential use in biological systems due to its unique chemical properties.

Industry: Widely used in the production of water-repellent and oil-repellent coatings, adhesives, and surface treatments.

Mecanismo De Acción

The mechanism of action of ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl) phosphate involves its interaction with molecular targets and pathways. The compound’s fluorinated alkyl groups contribute to its hydrophobicity and chemical resistance, allowing it to modify surface properties effectively. The phosphate group can interact with various substrates, enhancing adhesion and stability.

Comparación Con Compuestos Similares

Similar Compounds

- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl methacrylate

- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecyl phosphate

Uniqueness

Ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl) phosphate stands out due to its longer fluorinated alkyl chain, which imparts superior hydrophobicity and chemical resistance compared to similar compounds. This makes it particularly valuable in applications requiring extreme durability and stability.

Actividad Biológica

Ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16-nonacosafluorohexadecyl) phosphate is a quaternary ammonium salt characterized by its extensive perfluorinated alkyl chain. This compound is notable for its unique structure and potential biological activities. The following sections will explore its biological activity through various studies and data.

- Molecular Formula: C34H20F54NO6P

- Molecular Weight: 1595.41 g/mol

- CAS Number: 94231-56-8

Quaternary ammonium salts (QAS) like ammonium bis(3-nonacosafluorohexadecyl) phosphate exhibit a broad spectrum of biological activities. The mechanism typically involves the interaction of the positively charged quaternary nitrogen with phospholipid membranes. This interaction disrupts membrane integrity and alters physiological functions:

- Membrane Disruption: The hydrophobic tail of the QAS penetrates the lipid bilayer.

- Increased Surface Pressure: This leads to a transition from a liquid to a liquid crystalline state in the membrane.

- Loss of Functionality: Essential osmoregulatory functions are compromised due to membrane destabilization .

Biological Activity Overview

The biological activities of ammonium bis(3-nonacosafluorohexadecyl) phosphate include:

- Antibacterial Activity: Effective against both Gram-positive and Gram-negative bacteria. The length of the alkyl chain influences its efficacy; typically chains of 12-16 carbons show optimal activity .

- Antifungal Activity: Exhibits antifungal properties by altering surface charges on fungal membranes which facilitates penetration without disrupting the membrane structure .

- Antiviral Activity: Some studies suggest potential antiviral properties; however more research is needed to confirm these effects.

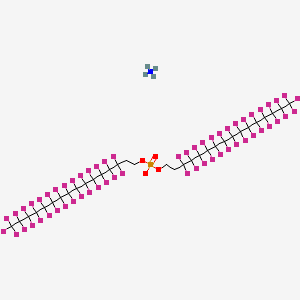

Table 1: Biological Activity Summary

| Activity Type | Mechanism Description | Efficacy Range |

|---|---|---|

| Antibacterial | Disruption of bacterial cell membranes | Gram-positive: High; Gram-negative: Moderate |

| Antifungal | Charge alteration on fungal surfaces | Effective against yeasts and filamentous fungi |

| Antiviral | Hypothetical mechanism involving membrane interaction | Needs further validation |

Table 2: Comparative Efficacy of QAS

| Compound Name | Gram-positive Efficacy | Gram-negative Efficacy | Antifungal Efficacy |

|---|---|---|---|

| Ammonium bis(3-nonacosafluorohexadecyl) phosphate | High | Moderate | High |

| Hexadecyltrimethylammonium Bromide (CTAB) | Very High | Low | Moderate |

| Dodecyltrimethylammonium Bromide (DTAB) | High | Moderate | Low |

Case Studies

- Study on Antimicrobial Properties : A study published in PMC demonstrated that QAS compounds showed significant antimicrobial activity at concentrations near their Minimum Inhibitory Concentration (MIC). The study highlighted that longer alkyl chains generally enhance biocidal activity against specific bacterial strains .

- Research on Membrane Interaction : Another research article detailed how QAS disrupts the phospholipid bilayer in bacterial cells leading to cell lysis. This study emphasized that the structural characteristics of the compound significantly influence its interaction with microbial membranes .

- Potential Applications in Pharmaceuticals : Recent reviews have discussed the potential applications of ammonium amphiphiles in drug delivery systems due to their ability to interact with biological membranes effectively .

Propiedades

Número CAS |

93777-13-0 |

|---|---|

Fórmula molecular |

C32H12F58NO4P |

Peso molecular |

1607.3 g/mol |

Nombre IUPAC |

azanium;bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl) phosphate |

InChI |

InChI=1S/C32H9F58O4P.H3N/c33-5(34,7(37,38)9(41,42)11(45,46)13(49,50)15(53,54)17(57,58)19(61,62)21(65,66)23(69,70)25(73,74)27(77,78)29(81,82)31(85,86)87)1-3-93-95(91,92)94-4-2-6(35,36)8(39,40)10(43,44)12(47,48)14(51,52)16(55,56)18(59,60)20(63,64)22(67,68)24(71,72)26(75,76)28(79,80)30(83,84)32(88,89)90;/h1-4H2,(H,91,92);1H3 |

Clave InChI |

YVHYEVBMNZJWKJ-UHFFFAOYSA-N |

SMILES canónico |

C(COP(=O)([O-])OCCC(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.